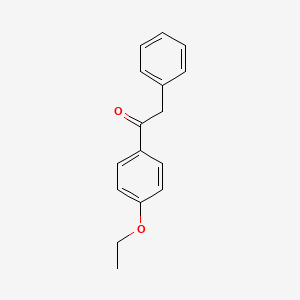![molecular formula C22H25N3O B11538968 4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538968.png)
4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes both diethylamino and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of 4-(diethylamino)benzaldehyde with 3-methyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
What sets 4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C22H25N3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H25N3O/c1-5-24(6-2)19-13-9-18(10-14-19)15-21-17(4)23-25(22(21)26)20-11-7-16(3)8-12-20/h7-15H,5-6H2,1-4H3 |
InChI Key |
WWNIPGDEZQWGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11538888.png)
![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![4-chloro-N-{2-[(2E)-2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11538908.png)

![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11538925.png)
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
![2-hydroxy-2-[methyl(phenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11538944.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide](/img/structure/B11538949.png)
![2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl (2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B11538957.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)
![Ethyl 2-({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11538970.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
